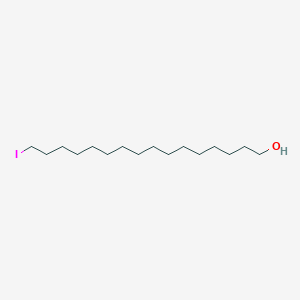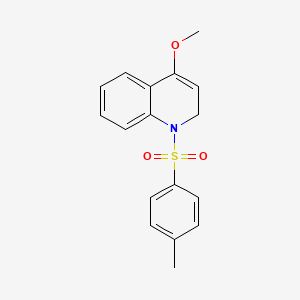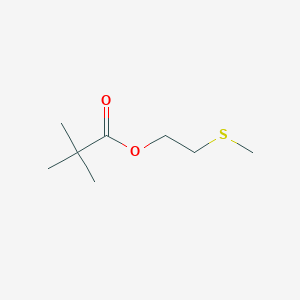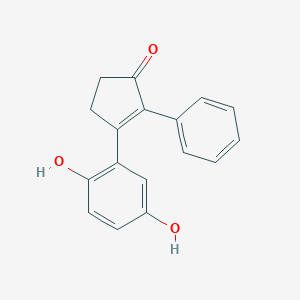
L-Asparaginyl-L-seryl-L-tryptophyl-L-asparaginyl-L-asparagine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Asparaginyl-L-seryl-L-tryptophyl-L-asparaginyl-L-asparagine is a peptide composed of five amino acids: L-asparagine, L-serine, L-tryptophan, and two additional L-asparagine residues
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Asparaginyl-L-seryl-L-tryptophyl-L-asparaginyl-L-asparagine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is coupled to the growing peptide chain using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of peptides like this compound may involve large-scale SPPS or recombinant DNA technology. The latter involves the expression of the peptide in microbial systems such as Escherichia coli, followed by purification.
Chemical Reactions Analysis
Types of Reactions
L-Asparaginyl-L-seryl-L-tryptophyl-L-asparaginyl-L-asparagine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds using acids or enzymes.
Oxidation: Oxidizing agents can modify the tryptophan residue.
Substitution: Amino acid residues can be substituted with other functional groups.
Common Reagents and Conditions
Hydrolysis: Hydrochloric acid (HCl) or pepsin enzyme.
Oxidation: Hydrogen peroxide (H2O2) or performic acid.
Substitution: N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Major Products
Hydrolysis: Individual amino acids.
Oxidation: Modified tryptophan derivatives.
Substitution: Peptides with altered functional groups.
Scientific Research Applications
L-Asparaginyl-L-seryl-L-tryptophyl-L-asparaginyl-L-asparagine has several applications in scientific research:
Biochemistry: Used as a model peptide to study protein folding and interactions.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of peptide-based materials and catalysts.
Mechanism of Action
The mechanism of action of L-Asparaginyl-L-seryl-L-tryptophyl-L-asparaginyl-L-asparagine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction and metabolism.
Comparison with Similar Compounds
Similar Compounds
- L-Asparaginyl-L-seryl-L-tryptophyl-L-methionyl-L-asparagine
- L-Asparaginyl-L-seryl-L-tryptophyl-L-lysyl-L-asparagine
Properties
CAS No. |
571146-29-7 |
|---|---|
Molecular Formula |
C26H35N9O10 |
Molecular Weight |
633.6 g/mol |
IUPAC Name |
(2S)-4-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C26H35N9O10/c27-13(6-19(28)37)22(40)35-18(10-36)25(43)32-15(5-11-9-31-14-4-2-1-3-12(11)14)23(41)33-16(7-20(29)38)24(42)34-17(26(44)45)8-21(30)39/h1-4,9,13,15-18,31,36H,5-8,10,27H2,(H2,28,37)(H2,29,38)(H2,30,39)(H,32,43)(H,33,41)(H,34,42)(H,35,40)(H,44,45)/t13-,15-,16-,17-,18-/m0/s1 |
InChI Key |
RKZIVOQNPAPWSI-HILJTLORSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CO)NC(=O)C(CC(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,3-Diethoxy-1-[4-(morpholin-4-yl)phenyl]propane-1,2-dione](/img/structure/B14231782.png)
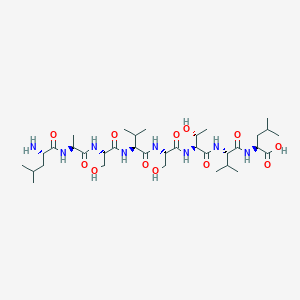
![Benzamide, N,N-dimethyl-2-[(4-methyl-2-nitrophenyl)thio]-](/img/structure/B14231799.png)
![Pyridine, 2-[[(1-methyl-3-phenyl-2-propynyl)oxy]methyl]-](/img/structure/B14231804.png)
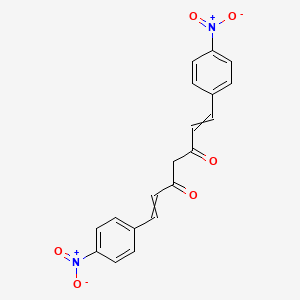
![3-{[(1S)-2,3-Dihydro-1H-inden-1-yl]amino}propane-1-sulfonic acid](/img/structure/B14231819.png)
![Ethyl 3-[2-(4-chlorobenzamido)phenyl]prop-2-enoate](/img/structure/B14231820.png)
